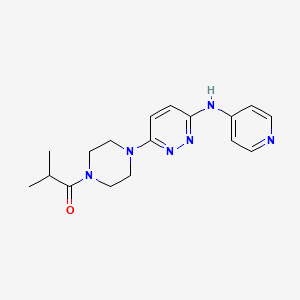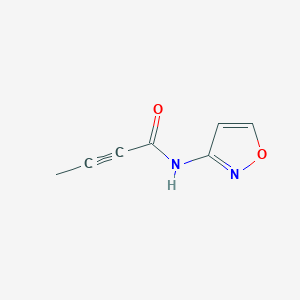
(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((2-Bromo-4-methylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21BrFN3O and its molecular weight is 442.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Exploration
Research on compounds with similar structural frameworks often focuses on their synthesis and structural analysis. For example, the study by Prasad et al. (2018) involves the synthesis and structural exploration of a novel bioactive heterocycle, highlighting the importance of structural characterization techniques such as IR, NMR, and X-ray diffraction in understanding the physical and chemical properties of such compounds (Prasad et al., 2018).
Antitumor Activity
Compounds within this chemical class have been evaluated for their potential antitumor activity. Tang and Fu (2018) reported on the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrating significant inhibition against several cancer cell lines, indicating the potential for such compounds in cancer research (Tang & Fu, 2018).
Pharmaceutical Applications
The broad applicability of quinoline and piperidine derivatives in pharmaceuticals is exemplified by their use in various assays and as potential therapeutic agents. For instance, Gatti et al. (2004) explored the use of a fluorogenic labeling reagent in the quality control of amino acids in pharmaceuticals, underscoring the utility of such compounds in developing analytical methods for drug development and quality assurance (Gatti et al., 2004).
Analgesic and Ulcerogenic Activity
Research by Chaudhary et al. (2012) focused on the synthesis of novel pyrimidine derivatives, including piperidine analogs, and their evaluation for analgesic activity. This study highlights the potential therapeutic applications of such compounds, particularly in pain management, and their evaluation for safety concerning ulcerogenic effects (Chaudhary et al., 2012).
Photocatalytic Applications
Zhang et al. (2020) described the use of photocatalysts for the oxidation of non-activated alcohols and the oxygenation of tertiary amines, demonstrating the versatility of quinoline and related compounds in facilitating chemical transformations under environmentally friendly conditions (Zhang et al., 2020).
properties
IUPAC Name |
[4-(2-bromo-4-methylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrFN3O/c1-14-5-7-20(18(23)11-14)26-21-16-12-15(24)6-8-19(16)25-13-17(21)22(28)27-9-3-2-4-10-27/h5-8,11-13H,2-4,9-10H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCLTJFCWKUCMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methylbenzamide](/img/structure/B2995707.png)
![2-oxo-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,3-dihydro-1H-imidazole-4-carboxamide](/img/structure/B2995708.png)
![N-[4-[2-(Dimethylcarbamoylamino)ethyl]phenyl]prop-2-enamide](/img/structure/B2995709.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2995710.png)
![7-bromo-2-(3-ethoxy-2-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2995713.png)

![N-Ethyl-N-[2-[(1-ethyl-3,5-dimethylpyrazol-4-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2995717.png)
![N-butyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2995718.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2995720.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2995721.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2995723.png)
![7-[1,1'-Biphenyl]-4-yl-3-bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2995724.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2995727.png)